Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient and allow for the construction of the imidazo[1,2-a]pyrazine scaffold with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as one-pot synthesis, which simplifies the process and reduces the need for multiple purification steps . The use of green chemistry principles, such as catalyst-free reactions and environmentally benign solvents, is also gaining traction in the industrial production of such compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyrazine scaffold, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and analgesic agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the suppression of various signaling pathways involved in cell proliferation and inflammation . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar scaffold and have been extensively studied for their biological activities.
Imidazo[1,2-a]pyrimidines: Known for their diverse applications in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyrazines: These compounds also exhibit significant biological activities and are used in various research applications.
Uniqueness
Methyl 2-{[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate stands out due to its unique combination of the imidazo[1,2-a]pyrazine scaffold with a chlorophenyl group, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C20H15ClN4O2 |
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Molecular Weight |
378.8 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3 |
InChI Key |
SGYAFDPUPBPSPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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